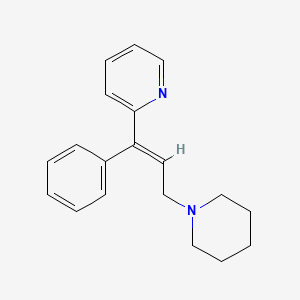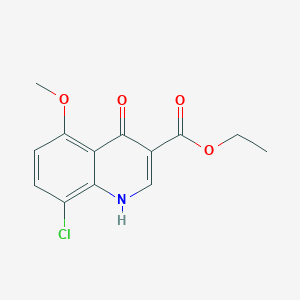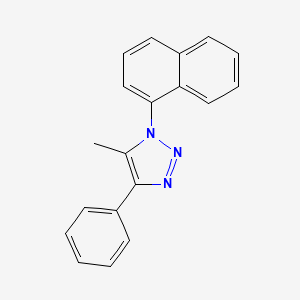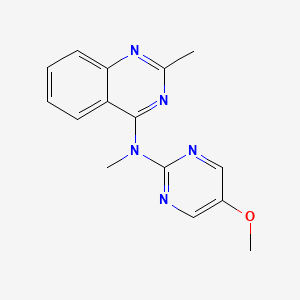
N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Méthoxypyrimidin-2-yl)-N,2-diméthylquinazolin-4-amine: est un composé organique synthétique appartenant à la classe des composés aromatiques hétérocycliques. Il présente un noyau de quinazoline substitué par un groupe méthoxypyrimidine et deux groupes méthyles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de la N-(5-méthoxypyrimidin-2-yl)-N,2-diméthylquinazolin-4-amine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à condenser le 2-aminobenzonitrile avec le 5-méthoxypyrimidine-2-carbaldéhyde en milieu acide pour former le produit intermédiaire. Cet intermédiaire est ensuite soumis à une méthylation à l'aide d'iodure de méthyle en présence d'une base telle que le carbonate de potassium pour obtenir le composé final.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu pour garantir des conditions de réaction constantes et des rendements élevés. Le processus de purification implique souvent une recristallisation ou des techniques chromatographiques pour atteindre la pureté souhaitée.
Analyse Des Réactions Chimiques
Types de réactions: La N-(5-méthoxypyrimidin-2-yl)-N,2-diméthylquinazolin-4-amine peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction: Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants:
Oxydation: Peroxyde d'hydrogène dans l'acide acétique ou permanganate de potassium dans l'eau.
Réduction: Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.
Substitution: Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés:
Oxydation: Formation de dérivés de la N-oxyde de quinazoline.
Réduction: Formation de dérivés de quinazoline réduits.
Substitution: Formation de dérivés de quinazoline substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie: La N-(5-méthoxypyrimidin-2-yl)-N,2-diméthylquinazolin-4-amine est utilisée comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie: En recherche biologique, ce composé est étudié pour son potentiel en tant qu'inhibiteur enzymatique. Il a montré des promesses dans l'inhibition d'enzymes spécifiques impliquées dans les voies de la maladie, ce qui en fait un candidat pour le développement de médicaments.
Médecine: Le composé est étudié pour ses applications thérapeutiques potentielles, notamment dans le traitement du cancer et des maladies infectieuses. Sa capacité à interagir avec des cibles moléculaires spécifiques en fait un composé de tête précieux en chimie médicinale.
Industrie: Dans le secteur industriel, la N-(5-méthoxypyrimidin-2-yl)-N,2-diméthylquinazolin-4-amine est utilisée dans le développement de nouveaux matériaux aux propriétés uniques. Elle est également étudiée pour son utilisation potentielle dans la production de colorants et de pigments.
Mécanisme d'action
Le mécanisme d'action de la N-(5-méthoxypyrimidin-2-yl)-N,2-diméthylquinazolin-4-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé se lie au site actif de l'enzyme cible, inhibant son activité et perturbant ainsi la voie biologique associée. Cette inhibition peut entraîner la suppression de la progression de la maladie, ce qui en fait un agent thérapeutique potentiel.
Applications De Recherche Scientifique
Chemistry: N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also explored for its potential use in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby disrupting the associated biological pathway. This inhibition can lead to the suppression of disease progression, making it a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Composés similaires:
Sulfaméthoxypyridazine: Un composé antibactérien sulfonamide avec une structure de pyrimidine similaire.
Sulfaméthoxypyridazine: Un autre sulfonamide avec un groupe méthoxypyrimidine, utilisé comme agent antibactérien.
Comparaison: La N-(5-méthoxypyrimidin-2-yl)-N,2-diméthylquinazolin-4-amine est unique en raison de son noyau de quinazoline, qui est absent de la sulfaméthoxypyridazine ou de la sulfaméthoxypyridazine. Cette différence structurelle confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Numéro CAS |
827031-81-2 |
|---|---|
Formule moléculaire |
C15H15N5O |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
N-(5-methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C15H15N5O/c1-10-18-13-7-5-4-6-12(13)14(19-10)20(2)15-16-8-11(21-3)9-17-15/h4-9H,1-3H3 |
Clé InChI |
COSPAHRPFSSQPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=NC=C(C=N3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


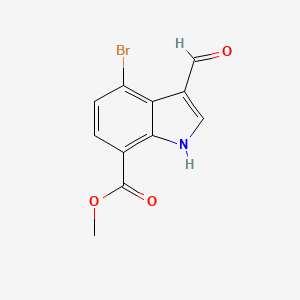
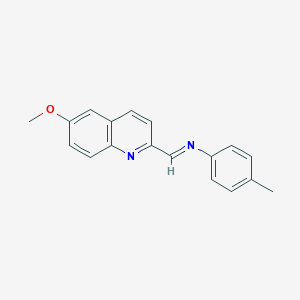
![1-([1,1'-Biphenyl]-4-yl)-2-cyclohexylethanone](/img/structure/B11843048.png)



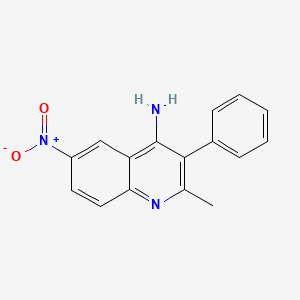
![4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11843066.png)
![3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11843067.png)

